molecular formula C4H5ClN2S B1582806 4-(Chloromethyl)thiazol-2-amine CAS No. 7250-84-2

4-(Chloromethyl)thiazol-2-amine

Cat. No. B1582806
CAS No.: 7250-84-2
M. Wt: 148.61 g/mol
InChI Key: QYKUGBMFPFOPNE-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

To a solution of 4-chloromethyl-thiazol-2-ylamine (7.45 g, 50.0 mmol) in dioxane:water mixture (8:2) was added sodium azide (4.87 g, 75.0 mmol) and the reaction mixture was refluxed for 2–3 h. The mixture was concentrated in vacuo to remove all dioxane and the residue was dissolved in EtOAc (200 mL). The organic layer was washed with water (2×200 mL), brine (2×200 mL), dried over (Na2SO4) and concentrated in vacuo to give 4-azidomethyl-thiazol-2-ylamine in 70–90% yield.
Quantity
7.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1.O.[N-:10]=[N+:11]=[N-:12].[Na+]>O1CCOCC1>[N:10]([CH2:2][C:3]1[N:4]=[C:5]([NH2:8])[S:6][CH:7]=1)=[N+:11]=[N-:12] |f:2.3|

Inputs

Step One
Name
Quantity
7.45 g
Type
reactant
Smiles
ClCC=1N=C(SC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
4.87 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2–3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove all dioxane
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×200 mL), brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC=1N=C(SC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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